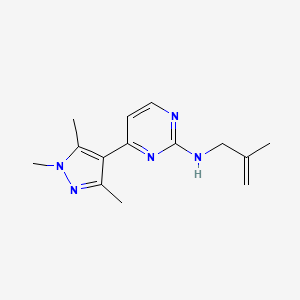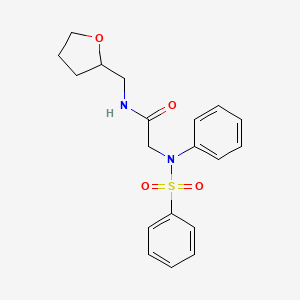![molecular formula C26H29N3O4S B3928823 N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-N-(2-methoxyphenyl)benzenesulfonamide](/img/structure/B3928823.png)
N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-N-(2-methoxyphenyl)benzenesulfonamide
Descripción general
Descripción
N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-N-(2-methoxyphenyl)benzenesulfonamide, also known as BPIP, is a compound that has been of great interest to the scientific community due to its potential therapeutic applications. BPIP is a sulfonamide derivative that has been found to possess a wide range of biological activities, including antipsychotic, antidepressant, and anti-inflammatory effects. In
Mecanismo De Acción
The exact mechanism of action of N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-N-(2-methoxyphenyl)benzenesulfonamide is not fully understood, but it is believed to act as a dopamine D2 receptor antagonist and a serotonin 5-HT1A receptor agonist. This compound has also been found to inhibit the reuptake of serotonin and norepinephrine, which may contribute to its antidepressant effects. Additionally, this compound has been shown to inhibit the activity of phosphodiesterase 4 (PDE4), an enzyme that is involved in the regulation of inflammation.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been shown to decrease the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) in vitro and in vivo. This compound has also been found to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons. In animal studies, this compound has been shown to improve cognitive function and reduce anxiety-like behavior.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-N-(2-methoxyphenyl)benzenesulfonamide in lab experiments is its relatively low toxicity. This compound has been shown to have a high therapeutic index, meaning that it is effective at low doses and has a low risk of toxicity. However, one limitation of using this compound in lab experiments is its low solubility in water, which can make it difficult to administer to animals or to use in certain assays.
Direcciones Futuras
There are many potential future directions for research on N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-N-(2-methoxyphenyl)benzenesulfonamide. One area of interest is its potential use in the treatment of schizophrenia and other mental disorders. Further studies are needed to determine the efficacy and safety of this compound in humans. Another area of interest is its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. Additional studies are needed to determine the optimal dose and duration of treatment for these conditions. Finally, research on the mechanism of action of this compound could lead to the development of new drugs with similar or improved biological activities.
Aplicaciones Científicas De Investigación
N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-N-(2-methoxyphenyl)benzenesulfonamide has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been found to possess antipsychotic and antidepressant effects, making it a promising candidate for the treatment of schizophrenia and other mental disorders. This compound has also been shown to have anti-inflammatory effects, which could be useful in the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
Propiedades
IUPAC Name |
N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-N-(2-methoxyphenyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N3O4S/c1-33-25-15-9-8-14-24(25)29(34(31,32)23-12-6-3-7-13-23)21-26(30)28-18-16-27(17-19-28)20-22-10-4-2-5-11-22/h2-15H,16-21H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKGAJTPSJFMFAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N(CC(=O)N2CCN(CC2)CC3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-nitro-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-N-phenylbenzenesulfonamide](/img/structure/B3928748.png)
![N-({[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-4-methoxybenzamide](/img/structure/B3928754.png)

![2-[4-(5-fluoro-2-methoxyphenyl)-1H-pyrazol-1-yl]-N-(1-methyl-1H-pyrazol-5-yl)acetamide](/img/structure/B3928776.png)
![N-({[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]amino}carbonothioyl)-2-chlorobenzamide](/img/structure/B3928783.png)
![10-acetyl-11-(3-nitrophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B3928786.png)
![N~1~-[2-(benzylthio)ethyl]-N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B3928801.png)
![4-[2-(4-phenyl-5-propyl-1H-imidazol-1-yl)ethyl]pyridine](/img/structure/B3928804.png)
![2-(1-(cyclohexylmethyl)-4-{[1-(2-pyridinyl)-1H-pyrrol-2-yl]methyl}-2-piperazinyl)ethanol](/img/structure/B3928811.png)
![8-chloro-N-methyl-N-[3-(1H-pyrazol-1-yl)propyl]quinoline-2-carboxamide](/img/structure/B3928817.png)
![N-1,3-benzodioxol-5-yl-4-[(4-benzyl-1-piperidinyl)methyl]benzamide](/img/structure/B3928824.png)

![10-benzoyl-11-(3,4-dimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B3928836.png)